1-cyclopentyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . It has a molecular formula of C17H17F2N3O2 and an average mass of 333.333 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a 3,4-difluorophenyl group, and a 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one group . More detailed structural analysis would require additional data or computational modeling.Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.333 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
- Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. These compounds could potentially be explored as novel antibiotics or antifungal agents .
- Some pyrrolopyrazine derivatives exhibit anti-inflammatory activity. Researchers might investigate their potential in managing inflammatory conditions .
- The compound’s structure suggests it could be relevant in antiviral drug development. Further studies are needed to explore its efficacy against specific viruses .
- Pyrrolopyrazines may possess antioxidant properties. Investigating their ability to scavenge free radicals could be valuable .
- Certain pyrrolopyrazine derivatives have shown promise as antitumor agents. Researchers could explore their mechanisms of action and potential for cancer therapy .
- 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibitory activity. Understanding their selectivity and mode of action could inform drug design .
- Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. Investigating their natural occurrence could inspire drug discovery .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Properties
Antioxidant Potential
Antitumor Activity
Kinase Inhibition
Natural Sources
Synthetic Routes
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It’s worth noting that trk inhibitors typically work by binding to the kinase domain of the trk proteins, inhibiting their activity and thus preventing the downstream signal transduction pathways .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Inhibition of TRKs by compounds like the one would disrupt these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could suggest favorable pharmacokinetic properties.
Result of Action
Inhibition of trks can lead to the inhibition of cell proliferation and induction of apoptosis . This could potentially result in the reduction of tumor growth in cancerous cells.
Future Directions
properties
IUPAC Name |
1-cyclopentyl-4-(3,4-difluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-14-6-5-10(7-15(14)19)12-8-16(23)21-17-13(12)9-20-22(17)11-3-1-2-4-11/h5-7,9,11-12H,1-4,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXWLGCXNERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CC(=O)N3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-4-(3,4-difluorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol |
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